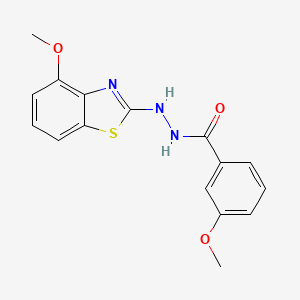

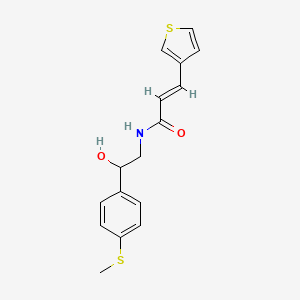

1-(Thiophene-3-carbonyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

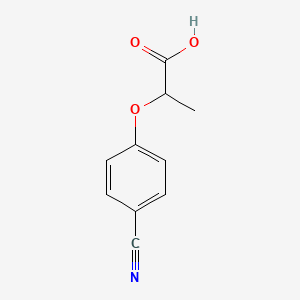

“1-(Thiophene-3-carbonyl)-1,4-diazepane” is a compound that contains a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene was discovered as a contaminant in benzene . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Molecular Structure Analysis

The X-ray structure of thiophene-3-carbonyl chloride, a related compound, has been determined . It shows the ring flip disorder common among thiophene-3-carbonyl derivatives . The occurrence of this phenomenon in the structures of such compounds is discussed .Physical and Chemical Properties Analysis

Thiophene, which is a part of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Facile Access to Diazepines Derivatives : A study by Ahumada et al. (2016) presented a one-pot double condensation reaction leading to the formation of new diazepine derivatives with thiophene substituents. The compounds were characterized by spectroscopy and X-ray diffraction, highlighting their imine-enamine and diimine tautomeric forms in solution and solid states (Ahumada et al., 2016).

Stereoselective Synthesis of 1,4-Diazepane Derivatives : Sotoca et al. (2009) described a multicomponent reaction for the stereoselective synthesis of 1,4-diazepane derivatives, highlighting an efficient, solvent- and catalyst-free approach (Sotoca et al., 2009).

Chemical Reactivity and Material Functionality

Olefin Epoxidation Catalysis : A study by Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes with 1,4-diazepane derivatives as catalysts for olefin epoxidation, showing the influence of ligand's Lewis basicity on reactivity and product selectivity (Sankaralingam & Palaniandavar, 2014).

Metal Carbene Precursors for Isochromene Synthesis : Ren et al. (2017) investigated 4-diazoisochroman-3-imines as metal carbene precursors, facilitating the synthesis of isochromene derivatives through cycloaddition reactions under Rh(II) catalysis (Ren et al., 2017).

Safety and Hazards

Thiophene-3-carbonyl chloride, a related compound, is considered hazardous . It is a flammable solid and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Thiophene-based analogs have been studied extensively and are known to interact with a variety of biological targets . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiophene derivatives act as serotonin antagonists, which can be used in the treatment of Alzheimer’s .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Biochemische Analyse

Biochemical Properties

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry

Cellular Effects

Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Eigenschaften

IUPAC Name |

1,4-diazepan-1-yl(thiophen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-10(9-2-7-14-8-9)12-5-1-3-11-4-6-12/h2,7-8,11H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMZMGXAACFFEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2966172.png)

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)

![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)

![N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2966186.png)